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molecular formula C5H3F3N2 B1314109 3,5,6-Trifluoropyridin-2-amine CAS No. 3534-50-7

3,5,6-Trifluoropyridin-2-amine

Cat. No. B1314109
M. Wt: 148.09 g/mol
InChI Key: NKEJHBNYXQTAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133284

Procedure details

To 40 ml of methanol were added 7.60 g of the crude 2-benzylamino-3,5,6-trifluoropyridine as described above together with 0.55 g of 10% palladium on carbon and 2 ml acetic acid, and the mixture was hydrogenated at 50° C. for one day. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. The precipitate was dispersed in n-hexane, and collected by filtration to obtain 3.85 g of the title compound as a colorless solid.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO.C([NH:10][C:11]1[C:16]([F:17])=[CH:15][C:14]([F:18])=[C:13]([F:19])[N:12]=1)C1C=CC=CC=1>[Pd].C(O)(=O)C>[NH2:10][C:11]1[C:16]([F:17])=[CH:15][C:14]([F:18])=[C:13]([F:19])[N:12]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1=NC(=C(C=C1F)F)F
Step Two
Name
Quantity
0.55 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent and the like were distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
The precipitate was dispersed in n-hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
NC1=NC(=C(C=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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